2,3,4,9-Tetrahydro-1H-carbazol-5-ol
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Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-5-ol is an organic compound with the molecular formula C12H13NO. It belongs to the class of tetrahydrocarbazoles, which are partially saturated derivatives of carbazole.
Preparation Methods
The synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
2,3,4,9-Tetrahydro-1H-carbazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . Major products formed from these reactions can include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the oxidant and reaction conditions .
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazol-5-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities . In industry, it can be used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol involves its interaction with specific molecular targets and pathways. For example, its antibacterial and antifungal activities may be attributed to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazol-5-ol can be compared with other tetrahydrocarbazole derivatives, such as 2,3,4,9-tetrahydro-1H-carbazol-1-one and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h3,6-7,13-14H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJXROGBISFLJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546094 |
Source
|
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35618-96-3 |
Source
|
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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